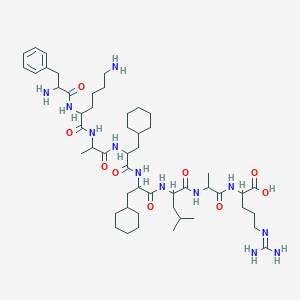

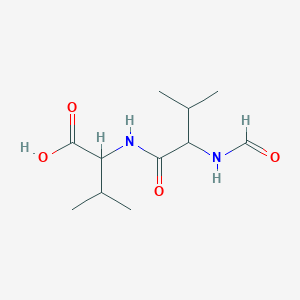

For-val-val-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

For-val-val-OH, también conocido como N-α-Fluorenylmetoxcarbonil-L-valina, es un compuesto comúnmente utilizado en la síntesis de péptidos. Es un derivado del aminoácido valina y se utiliza a menudo en la síntesis en fase sólida de péptidos debido a su estabilidad y reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

For-val-val-OH se sintetiza típicamente mediante la protección del grupo amino de la valina con el grupo fluorenylmetoxcarbonilo (Fmoc). El proceso implica la reacción de la valina con cloruro de fluorenylmetoxcarbonilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto. El producto final se purifica a menudo utilizando técnicas como la recristalización o la cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

For-val-val-OH sufre varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus correspondientes derivados alcohólicos.

Sustitución: El grupo Fmoc puede sustituirse por otros grupos protectores o grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la valina, como la oxo-valina, la alcohol-valina y los compuestos de valina sustituidos .

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas complejos.

Biología: El compuesto se utiliza en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.

Medicina: this compound se emplea en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Industria: Se utiliza en la producción de materiales basados en péptidos y biopolímeros

Aplicaciones Científicas De Investigación

For-val-val-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

Medicine: this compound is employed in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of peptide-based materials and biopolymers

Mecanismo De Acción

For-val-val-OH ejerce sus efectos principalmente a través de su papel en la síntesis de péptidos. El grupo Fmoc protege el grupo amino de la valina, lo que permite reacciones selectivas en otros grupos funcionales. Durante la síntesis de péptidos, el grupo Fmoc se elimina en condiciones básicas, dejando al descubierto el grupo amino libre para reacciones de acoplamiento adicionales. Este mecanismo asegura el ensamblaje paso a paso de los péptidos con alta precisión .

Comparación Con Compuestos Similares

Compuestos similares

Ac-Val-OH: N-α-Acetil-L-valina, otro derivado de valina protegido que se utiliza en la síntesis de péptidos.

Boc-Val-OH: N-α-terc-Butoxicarbonil-L-valina, un grupo protector comúnmente utilizado para la valina en la síntesis de péptidos.

Fmoc-D-Val-OH: El enantiómero D de For-val-val-OH, que se utiliza en la síntesis de D-péptidos.

Singularidad

This compound es único debido a su alta estabilidad y facilidad de eliminación del grupo Fmoc en condiciones suaves. Esto lo hace particularmente adecuado para la síntesis de péptidos en fase sólida, donde los pasos de protección y desprotección deben ser eficientes y selectivos .

Propiedades

Fórmula molecular |

C11H20N2O4 |

|---|---|

Peso molecular |

244.29 g/mol |

Nombre IUPAC |

2-[(2-formamido-3-methylbutanoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H20N2O4/c1-6(2)8(12-5-14)10(15)13-9(7(3)4)11(16)17/h5-9H,1-4H3,(H,12,14)(H,13,15)(H,16,17) |

Clave InChI |

XGQOCGNBJHJUET-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)